molecular formula C23H21N3O3 B15013346 N-(3-{[(2E)-2-(3-methoxybenzylidene)hydrazinyl]carbonyl}phenyl)-4-methylbenzamide

N-(3-{[(2E)-2-(3-methoxybenzylidene)hydrazinyl]carbonyl}phenyl)-4-methylbenzamide

Cat. No.: B15013346
M. Wt: 387.4 g/mol
InChI Key: FZYMGSATJZKKHV-BUVRLJJBSA-N
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Description

N-(3-{N’-[(E)-(3-METHOXYPHENYL)METHYLIDENE]HYDRAZINECARBONYL}PHENYL)-4-METHYLBENZAMIDE is a Schiff base hydrazone compound Schiff bases are a class of compounds typically formed by the condensation of primary amines with carbonyl compounds

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(3-{N’-[(E)-(3-METHOXYPHENYL)METHYLIDENE]HYDRAZINECARBONYL}PHENYL)-4-METHYLBENZAMIDE typically involves the condensation of 3-methoxybenzaldehyde with 3-hydrazinylbenzoic acid, followed by the reaction with 4-methylbenzoyl chloride. The reaction is usually carried out in a solvent such as ethanol or methanol, under reflux conditions to facilitate the formation of the Schiff base hydrazone linkage .

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, such as temperature, solvent choice, and reaction time, to ensure high yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

N-(3-{N’-[(E)-(3-METHOXYPHENYL)METHYLIDENE]HYDRAZINECARBONYL}PHENYL)-4-METHYLBENZAMIDE can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while reduction would produce amines .

Mechanism of Action

The mechanism of action of N-(3-{N’-[(E)-(3-METHOXYPHENYL)METHYLIDENE]HYDRAZINECARBONYL}PHENYL)-4-METHYLBENZAMIDE involves its ability to form stable complexes with metal ions. This interaction can inhibit the activity of certain enzymes by blocking their active sites or altering their conformation. The compound’s hydrazone linkage also allows it to participate in redox reactions, which can modulate biological pathways .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-(3-{N’-[(E)-(3-METHOXYPHENYL)METHYLIDENE]HYDRAZINECARBONYL}PHENYL)-4-METHYLBENZAMIDE is unique due to the presence of the methoxy group, which can influence its electronic properties and reactivity. This makes it distinct from other similar compounds that may have different substituents, such as chloro or bromo groups .

Properties

Molecular Formula

C23H21N3O3

Molecular Weight

387.4 g/mol

IUPAC Name

N-[(E)-(3-methoxyphenyl)methylideneamino]-3-[(4-methylbenzoyl)amino]benzamide

InChI

InChI=1S/C23H21N3O3/c1-16-9-11-18(12-10-16)22(27)25-20-7-4-6-19(14-20)23(28)26-24-15-17-5-3-8-21(13-17)29-2/h3-15H,1-2H3,(H,25,27)(H,26,28)/b24-15+

InChI Key

FZYMGSATJZKKHV-BUVRLJJBSA-N

Isomeric SMILES

CC1=CC=C(C=C1)C(=O)NC2=CC=CC(=C2)C(=O)N/N=C/C3=CC(=CC=C3)OC

Canonical SMILES

CC1=CC=C(C=C1)C(=O)NC2=CC=CC(=C2)C(=O)NN=CC3=CC(=CC=C3)OC

Origin of Product

United States

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